molecular formula C18H23N5O2 B5482303 N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Katalognummer B5482303
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: CMTDVFUGWAAXMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA is a highly selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission in the brain.

Wirkmechanismus

N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's mechanism of action involves its selective antagonism of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in reward, motivation, and emotion regulation. N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's antagonism of the dopamine D3 receptor leads to a decrease in dopamine neurotransmission in these pathways, which can have therapeutic effects in neuropsychiatric disorders.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's biochemical and physiological effects are primarily related to its modulation of dopamine neurotransmission in the brain. Studies have shown that N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide can decrease dopamine release in the nucleus accumbens, a brain region involved in reward and motivation. N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has also been shown to decrease cocaine self-administration in rats, suggesting its potential as a treatment for addiction. Additionally, N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been shown to improve cognitive function in animal models of schizophrenia, suggesting its potential as a treatment for this disorder.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise modulation of dopamine neurotransmission compared to non-selective dopamine antagonists. Additionally, N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's relatively low toxicity and good pharmacokinetic properties make it a suitable candidate for in vivo studies. However, one limitation of using N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer via certain routes such as intravenous injection.

Zukünftige Richtungen

There are several future directions for research on N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. One area of interest is its potential as a treatment for neuropsychiatric disorders such as addiction and schizophrenia. Further studies are needed to determine the efficacy and safety of N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in these disorders. Another area of interest is the development of new analogs of N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide with improved pharmacokinetic properties and selectivity for the dopamine D3 receptor. Finally, the elucidation of N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's molecular mechanism of action could provide insight into the regulation of dopamine neurotransmission in the brain.

Synthesemethoden

The synthesis of N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves the reaction of 2-(2-ethoxyphenyl)acetic acid with 1-(2-pyrimidinyl)piperazine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is typically carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide.

Wissenschaftliche Forschungsanwendungen

N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been the subject of extensive scientific research due to its potential applications in various fields. In neuroscience, N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been studied for its ability to modulate dopamine neurotransmission in the brain. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes such as reward, motivation, and movement control. Dysregulation of dopamine neurotransmission has been implicated in various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's selective antagonism of the dopamine D3 receptor makes it a potential therapeutic agent for these disorders.

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-25-16-7-4-3-6-15(16)21-17(24)14-22-10-12-23(13-11-22)18-19-8-5-9-20-18/h3-9H,2,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTDVFUGWAAXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.